molecular formula C10H20ClNO2 B13511856 rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride

rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride

Cat. No.: B13511856
M. Wt: 221.72 g/mol
InChI Key: HXOQIOXDJNKULV-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride: is a chemical compound with a complex structure that includes a cyclopropyl ring, an aminomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, introduction of the aminomethyl group, and esterification with tert-butyl acetate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]methylcarbamate hydrochloride
  • rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Comparison: Compared to these similar compounds, rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride is unique due to its specific ester functional group and the positioning of the aminomethyl group. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 2-[(1S,2R)-2-(aminomethyl)cyclopropyl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)5-7-4-8(7)6-11;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1

InChI Key

HXOQIOXDJNKULV-WSZWBAFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1C[C@H]1CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)CC1CC1CN.Cl

Origin of Product

United States

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